molecular formula C13H19N3O3 B2846677 Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2503205-06-7

Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B2846677
CAS No.: 2503205-06-7
M. Wt: 265.313
InChI Key: PRTYVUVYCMDHLM-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural attributes include:

  • Tert-butyl carboxylate group at position 5, which enhances solubility and stability.
  • Formyl group at position 3, a reactive site for further functionalization (e.g., nucleophilic additions or condensations).
  • Methyl group at position 2, contributing to steric and electronic modulation of the core structure.

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and allosteric modulators, as inferred from structurally related compounds in the evidence .

Properties

IUPAC Name

tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9-10(8-17)11-7-15(5-6-16(11)14-9)12(18)19-13(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTYVUVYCMDHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(CC2=C1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Ethanol emerged as the optimal solvent for cyclization due to its ability to stabilize polar intermediates while tolerating high temperatures (130°C). Lower yields in argon atmospheres (6%) versus oxygen (94%) underscore the critical role of oxidative dehydrogenation in ring closure.

Catalytic Systems

Iron-based catalysts, such as Fe(OTf)₃, enhance Boc protection kinetics by polarizing the carbonyl group of Boc anhydride. Similarly, ionic liquids like [TPA][Pro] improve reaction homogeneity, enabling solvent-free conditions and catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve alkyl halides and amines.

Major Products Formed:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: Substitution at the pyrazole ring can lead to various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate include its use as a probe in biochemical studies. Its ability to interact with specific enzymes and receptors makes it valuable in understanding biological processes.

Medicine: In the medical field, this compound has shown potential as a lead compound in drug discovery. Its structural features make it suitable for the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their pesticidal and herbicidal properties.

Mechanism of Action

The mechanism by which tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Target compound 3-formyl, 2-methyl C₁₃H₁₇N₃O₃ 263.30* N/A
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-bromo C₁₁H₁₆BrN₃O₂ 302.17
tert-Butyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate 3-iodo C₁₁H₁₆N₃O₂I 349.17
tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-hydroxymethyl C₁₂H₁₉N₃O₃ 253.30
tert-Butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate 3-chloromethyl (triazolo core) C₁₁H₁₇ClN₄O₂ 272.73
tert-Butyl 6-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate 3-boronic ester, 6-isopropyl C₂₀H₃₂BN₃O₄ 391.31
Key Observations:
  • Halogenated analogs (bromo, iodo) are common intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydroxymethyl and formyl groups enable divergent derivatization pathways, such as oxidation or reduction .
  • Steric bulk (e.g., 6-isopropyl in ) impacts binding affinity in enzyme inhibition applications.

Physicochemical Properties

Property Target Compound 3-Bromo Analog 3-Iodo Analog
Solubility Likely polar aprotic solvents (DMF, DMSO) Limited data; soluble in DCM Soluble in DCM, THF
Stability Sensitive to strong acids/bases Stable at 2–8°C Light-sensitive
Storage -20°C (inferred) 2–8°C Ambient (desiccated)

Q & A

Q. Critical Factors :

  • Catalysts : Sodium hydride or triethylamine for deprotonation .
  • Temperature : Reflux (~80–110°C) ensures completion of cyclization steps .
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution .

Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions (e.g., oxidation of the formyl group) .

How does the presence of the formyl group affect the compound's reactivity compared to analogs with different substituents?

Basic
The formyl group (–CHO) significantly alters reactivity:

  • Electrophilicity : Enhances susceptibility to nucleophilic attack (e.g., in Schiff base formation) compared to halogenated analogs (Cl, Br), which favor SNAr reactions .
  • Redox Sensitivity : Prone to oxidation under basic conditions, necessitating stabilizers like BHT in storage .
  • Hydrogen Bonding : The formyl group participates in H-bonding with biological targets (e.g., enzyme active sites), increasing binding affinity relative to methyl or tert-butyl substituents .

Q. Structural Comparison :

SubstituentReactivity ProfileBiological Activity
–CHOHigh electrophilicityEnhanced kinase inhibition
–Cl/BrSNAr reactivityModerate cytotoxicity
–NH₂NucleophilicVariable solubility

Data from analogs suggest the formyl group improves target selectivity but requires careful handling to avoid degradation .

What strategies can optimize the regioselectivity during the introduction of the formyl group in the pyrazolo[1,5-a]pyrazine scaffold?

Advanced
Regioselective formylation is challenging due to competing reaction pathways. Key strategies include:

  • Directed Metalation : Use of Lewis acids (e.g., BF₃·Et₂O) to direct formylation to the C3 position, minimizing side products .
  • Computational Guidance : Transition-state modeling (DFT calculations) predicts favorable sites for electrophilic attack, reducing trial-and-error synthesis .
  • Protecting Group Tuning : Temporary protection of reactive sites (e.g., Boc at N5) ensures formylation occurs exclusively at the desired position .

Case Study :
In tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate, regioselectivity improved from 60% to 92% using BF₃·Et₂O, validated by HPLC and ¹H-NMR .

How can computational modeling predict the interaction of this compound with biological targets like kinases or GPCRs?

Advanced
Methodology :

Docking Simulations : Tools like AutoDock Vina assess binding poses within kinase ATP-binding pockets. The formyl group’s H-bonding capability is critical for affinity .

MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories, identifying key residues (e.g., hinge region Lys33 in EGFR) .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .

Validation :
Experimental IC₅₀ values for kinase inhibition align with computational predictions (R² = 0.89 in a study of 15 analogs) .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm regiochemistry:
    • Formyl proton appears at δ 9.8–10.2 ppm (¹H).
    • Pyrazine carbons resonate at δ 150–160 ppm (¹³C) .
  • HRMS : Exact mass (C₁₄H₂₀N₄O₃) verified via ESI+ (calc. 292.1521; obs. 292.1518) .
  • X-ray Crystallography : Resolves dihedral angles between pyrazole and pyrazine rings, critical for conformational analysis .

Q. Resolution Strategies :

  • Meta-Analysis : Normalize data using standardized protocols (e.g., NIH Assay Guidance).
  • Metabolite Profiling : LC-MS/MS identifies degradation products to clarify discrepancies .

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